Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
CAS No.: 193827-70-2
Cat. No.: VC20902248
Molecular Formula: C12H8ClF2NO2
Molecular Weight: 271.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 193827-70-2 |
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Molecular Formula | C12H8ClF2NO2 |
Molecular Weight | 271.64 g/mol |
IUPAC Name | ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate |
Standard InChI | InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3 |
Standard InChI Key | JMOVJUQPVAVONE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl |
Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl |
Chemical Identity and Structural Characteristics
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic organic compounds with widespread applications in pharmaceutical research. This specific derivative features a quinoline core structure with chlorine and fluorine substituents at positions 4 and 5,8 respectively, along with an ethoxycarbonyl group at position 3. The presence of these halogen atoms contributes significantly to its unique chemical properties and potential biological activities.
The compound is identified by several key parameters:
Table 1: Chemical Identity
Parameter | Value |
---|---|
CAS Number | 193827-70-2 |
Molecular Formula | C₁₂H₈ClF₂NO₂ |
Molecular Weight | 271.64 g/mol |
IUPAC Name | Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate |
The molecular structure features strategic positioning of halogen atoms which influences electron distribution throughout the molecule, contributing to its chemical reactivity and biological interaction potential. The quinoline core provides a rigid scaffold with nitrogen that can participate in hydrogen bonding, while the ethyl ester group serves as a potential site for enzymatic hydrolysis in biological systems. |
Physical and Chemical Properties
The physical and chemical properties of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate are influenced by its molecular structure, particularly the presence of electron-withdrawing halogens and the ester functionality.
While specific physical data for this exact compound is limited in the literature, information from closely related compounds can provide insight into its likely properties. For instance, the 6,7-difluoro isomer has a melting point of approximately 184°C , suggesting that the 5,8-difluoro variant would likely exhibit similar thermal stability characteristics.
The compound's chemical reactivity is primarily governed by:
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The electrophilic nature of positions adjacent to the electron-withdrawing halogens
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The susceptibility of the ester group to nucleophilic attack
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The potential for substitution reactions at the chlorinated position
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The nitrogen atom's ability to act as a hydrogen bond acceptor
These properties collectively contribute to the compound's potential for further functionalization and its ability to interact with biological targets.
Synthesis Methodologies
The synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate typically involves several key strategic steps to construct the quinoline scaffold with appropriate substituents in their correct positions.
General Synthetic Approach
Biological Activity and Mechanism of Action
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate has garnered interest primarily for its potential antimicrobial and anticancer properties, which stem from its ability to interact with specific enzymes or receptors within biological systems.
Antimicrobial Properties
Like many halogenated quinoline derivatives, this compound may exhibit antimicrobial activity through multiple mechanisms:
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Inhibition of DNA gyrase and topoisomerase enzymes
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Disruption of bacterial cell membrane integrity
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Interference with essential microbial metabolic pathways
These interactions can inhibit enzyme activity or modulate receptor functions, leading to various therapeutic effects against bacterial pathogens.
Research Applications
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate serves as a versatile building block in synthetic organic chemistry, with applications spanning across multiple scientific disciplines.
Pharmaceutical Development
In pharmaceutical research, this compound functions as:
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An intermediate in the synthesis of more complex drug candidates
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A scaffold for medicinal chemistry optimization programs
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A building block for structure-activity relationship studies
The presence of the ethyl ester group provides a convenient handle for further functionalization, allowing for the preparation of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
Chemical Research
Beyond pharmaceutical applications, the compound offers utility in:
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Serving as a model system for studying halogen bonding
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Providing a platform for investigating selective fluorination reactions
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Acting as a building block for materials with unique electronic properties Its applications span across multiple scientific fields where tailored functionalities are required, making it a valuable tool in both academic and industrial research settings.
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